MFCD10082605
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Overview
Description
MFCD10082605 is a compound that features a pyrrolidine ring, a butylamino chain, and a triazinone core. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic and pharmacodynamic properties of drugs . The triazinone core is a versatile scaffold that can be functionalized to create a variety of bioactive molecules.
Preparation Methods
The synthesis of MFCD10082605 typically involves the construction of the pyrrolidine ring followed by the attachment of the butylamino chain and the formation of the triazinone core. One common synthetic route involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions of suitable precursors, such as amino alcohols or amino acids.
Attachment of the butylamino chain: This step involves the reaction of the pyrrolidine ring with a butylamine derivative under appropriate conditions.
Formation of the triazinone core: The final step involves the cyclization of the intermediate compound to form the triazinone core, which can be achieved using various cyclization agents and conditions.
Chemical Reactions Analysis
MFCD10082605 can undergo various chemical reactions, including:
Scientific Research Applications
MFCD10082605 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of MFCD10082605 involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to the modulation of various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
MFCD10082605 can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar pharmacokinetic and pharmacodynamic properties.
Triazinone derivatives: These compounds share the triazinone core and have similar chemical reactivity and biological activity.
Butylamino derivatives: These compounds share the butylamino chain and have similar chemical and biological properties.
The uniqueness of this compound lies in its combination of these three functional groups, which gives it a distinct chemical and biological profile .
Properties
Molecular Formula |
C11H19N5O |
---|---|
Molecular Weight |
237.3 g/mol |
IUPAC Name |
5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C11H19N5O/c17-11-14-10(9-13-15-11)12-5-1-2-6-16-7-3-4-8-16/h9H,1-8H2,(H2,12,14,15,17) |
InChI Key |
KUGIUJIBZQQITF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCCCNC2=NC(=O)NN=C2 |
Canonical SMILES |
C1CCN(C1)CCCCNC2=NC(=O)NN=C2 |
Origin of Product |
United States |
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